4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]butanamide
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Overview
Description
- This compound is also known as 4-Hydroxy-6-methyl-2(1H)-pyridinone .
- Its empirical formula is C₆H₇NO₂ , and its molecular weight is 125.13 g/mol .
- While detailed information about its history or discovery is limited, it is a heterocyclic compound with a pyridinone ring.
Preparation Methods
Synthetic Routes: The synthetic routes for this compound are not widely documented. it can be synthesized through various methods involving cyclization, condensation, and functional group transformations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, such as hydroxyl or amino groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or metal chelation.
Medicine: Its derivatives may have pharmaceutical applications, although specific drugs based on this compound are not common.
Industry: Limited industrial applications, but it contributes to chemical diversity.
Mechanism of Action
- The exact mechanism of action remains elusive due to limited research.
- It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.
Comparison with Similar Compounds
Similar Compounds: Other pyridinones and quinazolinones share structural similarities.
Uniqueness: Its specific substitution pattern and functional groups distinguish it from related compounds.
Remember that while this compound has intriguing properties, further research is needed to fully explore its potential
Properties
Molecular Formula |
C21H24N4O4 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)butanamide |
InChI |
InChI=1S/C21H24N4O4/c1-13(2)25-12-22-18-7-6-15(10-17(18)21(25)29)23-19(27)5-4-8-24-14(3)9-16(26)11-20(24)28/h6-7,9-13,26H,4-5,8H2,1-3H3,(H,23,27) |
InChI Key |
ZKHWWPSJWDWHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCCC(=O)NC2=CC3=C(C=C2)N=CN(C3=O)C(C)C)O |
Origin of Product |
United States |
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